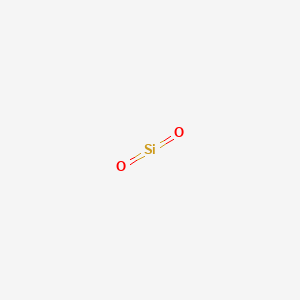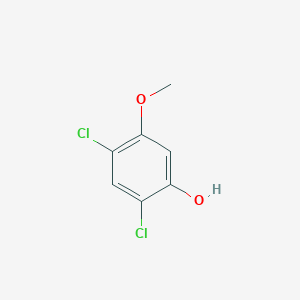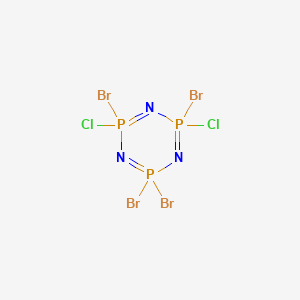
Phenazine-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine-1,2-diamine, also known as phenylenediamine, is an organic compound that belongs to the phenazine family. It is a heterocyclic aromatic compound with two amino groups attached to a benzene ring. Phenazine-1,2-diamine has been widely used in scientific research due to its unique chemical properties, such as its ability to act as a redox mediator and its antimicrobial activity.
Wirkmechanismus
The antimicrobial activity of phenazine-1,2-diamine is thought to be due to its ability to generate reactive oxygen species, which can damage bacterial and fungal cells. In addition, it has been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause chronic infections.
Biochemical and Physiological Effects
Phenazine-1,2-diamine has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, the activation of the immune system, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenazine-1,2-diamine in lab experiments is its versatility, as it can be used in a variety of assays and applications. However, its antimicrobial activity can also be a limitation, as it may interfere with the growth of other microorganisms in the experimental system.
Zukünftige Richtungen
There are many potential future directions for research on phenazine-1,2-diamine. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including infections, cancer, and inflammatory disorders. Additionally, further studies are needed to better understand its mode of action and its interactions with biological systems.
Synthesemethoden
Phenazine-1,2-diamine can be synthesized through various methods, including the oxidation of Phenazine-1,2-diaminemine with hydrogen peroxide, the reduction of 1,2-dinitrobenzene with zinc and hydrochloric acid, and the condensation of o-Phenazine-1,2-diaminemine with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Phenazine-1,2-diamine has been extensively studied for its potential applications in various scientific fields. In microbiology, it has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In addition, it has been used as a redox mediator in electrochemical sensors and as a fluorescent probe in bioimaging.
Eigenschaften
CAS-Nummer |
18742-99-9 |
|---|---|
Produktname |
Phenazine-1,2-diamine |
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenazine-1,2-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H,13-14H2 |
InChI-Schlüssel |
IYQHCPGJNZBANF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)N)N |
Synonyme |
Phenazine, 1,2-diamino- (7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)







